molecular formula C10H15BrN2 B1400831 N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine CAS No. 1183244-40-7

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine

Cat. No.: B1400831
CAS No.: 1183244-40-7
M. Wt: 243.14 g/mol
InChI Key: HUDFVPRWHBSIGN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine is a brominated pyridine derivative with a branched aliphatic amine substituent. Its IUPAC name is derived systematically by identifying the parent pyridine ring, substituents, and amine chain:

  • The parent structure is pyridine , a six-membered aromatic ring containing one nitrogen atom.
  • The 5-bromo substituent indicates a bromine atom attached to the pyridine ring at position 5.
  • A methylpropan-1-amine group (-CH(CH₃)CH₂NH₂) is connected via a methylene bridge (-CH₂-) to the pyridine ring at position 3.

The structural representation (Figure 1) highlights:

  • A pyridine ring with bromine at position 5.
  • A methylene group linking the pyridine to a 2-methylpropan-1-amine moiety.

SMILES notation :

CC(C)CNCC1=CC(Br)=CN=C1  

This notation encodes the branched alkyl chain (CC(C)CN), the methylene bridge (CC), and the brominated pyridine ring (C1=CC(Br)=CN=C1).

CAS Registry Numbers and Alternative Synonyms

The compound is uniquely identified by its CAS Registry Number :

Identifier Value
CAS Registry No. 1183244-40-7

Alternative synonyms include:

  • N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine
  • 2-Methyl-N-[(5-bromo-3-pyridinyl)methyl]-1-propanamine
  • 1-Propanamine, N-[(5-bromo-3-pyridinyl)methyl]-2-methyl-

These synonyms reflect variations in naming conventions, such as positional descriptors (e.g., "3-pyridinyl") and hyphenation patterns.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₀H₁₅BrN₂ , comprising:

  • 10 carbon atoms : 7 from the pyridine ring and 3 from the branched alkyl chain.
  • 15 hydrogen atoms : 5 from the pyridine, 3 from the methylene bridge, and 7 from the amine chain.
  • 1 bromine atom : Substituted at position 5 of the pyridine ring.
  • 2 nitrogen atoms : 1 in the pyridine ring and 1 in the amine group.

Molecular weight calculation :

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 15 1.008 15.12
Br 1 79.904 79.904
N 2 14.01 28.02
Total 243.15 g/mol

The calculated molecular weight (243.15 g/mol) aligns with experimental values reported in chemical databases.

Figure 1: Structural Analysis

       Br  
        │  
        │  
Pyridine─C3─CH₂─N─CH₂─C(CH₃)₂  
  • Pyridine core : Aromatic ring with nitrogen at position 1.
  • Bromine : Electron-withdrawing group at position 5.
  • Amine chain : Branched 2-methylpropan-1-amine enhances solubility in polar solvents.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-8(2)4-12-5-9-3-10(11)7-13-6-9/h3,6-8,12H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDFVPRWHBSIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734086
Record name N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183244-40-7
Record name N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

This method involves the condensation of 5-bromopyridin-3-carboxaldehyde with 2-methylpropan-1-amine, followed by reduction of the imine intermediate.

Step Reagents & Conditions Description Yield & Notes
1 5-bromopyridin-3-carboxaldehyde + 2-methylpropan-1-amine Stirred in a suitable solvent such as methanol or ethanol at room temperature to form imine Imine formation monitored by TLC
2 Addition of reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) Reduction of imine to amine under mild conditions Yields typically 60-85%; mild conditions preserve bromine substituent
3 Workup and purification Extraction, washing, and chromatographic purification Pure product isolated as a solid or oil

This approach is favored for its mildness and selectivity, avoiding dehalogenation of the bromopyridine ring.

Nucleophilic Substitution of Halomethyl Pyridine

Alternatively, the compound can be synthesized by nucleophilic substitution of 5-bromopyridin-3-ylmethyl halide (chloride or bromide) with 2-methylpropan-1-amine.

Step Reagents & Conditions Description Yield & Notes
1 Preparation of 5-bromopyridin-3-ylmethyl halide From 5-bromopyridin-3-methanol via halogenation (e.g., thionyl chloride) Isolated as a reactive intermediate
2 Reaction with 2-methylpropan-1-amine Performed in polar aprotic solvent (e.g., DMF) at elevated temperature (50-80 °C) Nucleophilic substitution to form secondary amine
3 Purification Extraction and chromatographic purification Moderate to good yields (50-75%), potential side reactions minimized by controlled temperature

Alternative Catalytic Coupling Methods

Recent literature reports copper- or palladium-catalyzed amination reactions of pyridinyl halides with amines under milder and more selective conditions. These methods can be adapted for the preparation of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine.

Catalyst System Conditions Advantages References
CuCl2 with I2 in DMSO at 100 °C Catalytic amination of aryl halides with amines High selectivity, mild oxidant
Pd2(dba)3 with Xantphos and tBuONa in tBuOH reflux Palladium-catalyzed Buchwald-Hartwig amination High efficiency, broad substrate scope

These catalytic methods may require optimization for the bromopyridinylmethyl system but offer promising routes for scalable synthesis.

Method Key Reagents Conditions Yield Range Advantages Limitations
Reductive Amination 5-bromopyridin-3-carboxaldehyde, 2-methylpropan-1-amine, NaBH(OAc)3 Room temp, methanol, mild reduction 60-85% Mild, selective, preserves bromine Requires aldehyde precursor
Nucleophilic Substitution 5-bromopyridin-3-ylmethyl halide, 2-methylpropan-1-amine DMF, 50-80 °C 50-75% Direct, straightforward Possible side reactions, halide prep needed
Cu-Catalyzed Amination CuCl2, I2, amine, DMSO 100 °C, 8 h Moderate to good Catalytic, scalable Requires catalyst and oxidant
Pd-Catalyzed Amination Pd2(dba)3, Xantphos, tBuONa, tBuOH reflux Overnight reflux High Efficient, broad scope Catalyst cost, ligand sensitivity
  • The reductive amination method is widely used for similar pyridinylmethyl amines due to its operational simplicity and good yields without affecting sensitive substituents such as bromine.
  • Nucleophilic substitution methods require careful control of temperature and solvent to avoid elimination or side reactions, but offer a direct route from halomethyl precursors.
  • Catalytic amination approaches, especially palladium-catalyzed Buchwald-Hartwig reactions, have shown excellent efficiency in related heteroaryl amine syntheses and may be adapted for this compound, offering greener and more sustainable synthesis routes.
  • Purification typically involves flash chromatography using solvent systems such as dichloromethane/methanol mixtures with ammonia additives to ensure amine solubility and purity.

The preparation of this compound can be efficiently achieved through reductive amination of the corresponding aldehyde or nucleophilic substitution of halomethyl intermediates. Emerging catalytic amination methods provide promising alternatives for scalable and selective synthesis. Selection of the method depends on available starting materials, desired scale, and purity requirements. The data from diverse research sources confirm the robustness of these methods for producing this compound with good yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProducts/OutcomesYieldSource
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O, 80°C5-Arylpyridine derivatives via C–Br bond activation60–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, tBuONa, tBuOH, refluxCross-coupling with amines to form C–N bonds at the 5-position45–70%
Halogen ExchangeCuI, KI, DMF, 120°CConversion to 5-iodopyridine analogues~50%

Mechanistic Insight :

  • The electron-withdrawing nature of the pyridine ring facilitates NAS at the 5-position.

  • Palladium-catalyzed coupling reactions (e.g., Suzuki) proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

Reactivity at the Amine Group

The secondary amine (-NH-CH₂-) participates in alkylation, acylation, and oxidation reactions.

Cross-Coupling Reactions

The bromopyridine moiety enables participation in metal-catalyzed cross-coupling reactions.

Comparative Table: Coupling Partners

Coupling PartnerCatalyst SystemProduct ApplicationYieldSource
Arylboronic acidsPd(OAc)₂, SPhos, K₃PO₄Biaryl structures for drug intermediates78%
AlkynesPdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynylpyridines for click chemistry60%
AminesNi(COD)₂, dtbpy, THFC–N linked heterocycles55%

Industrial Relevance :

  • Suzuki couplings are scalable under continuous-flow conditions for high-throughput synthesis .

Cyclization and Heterocycle Formation

The amine and pyridine groups facilitate intramolecular cyclization.

Case Study: Formation of Triazolo-Pyridines

  • Conditions : NaN₃, CuI, DMF, 100°C .

  • Product : Triazolo[1,5-a]pyridine fused rings (bioactive scaffolds).

  • Yield : 40–50% .

Mechanism :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole rings via intermediate alkyne activation .

Stability and Side Reactions

ConditionObservationSource
Strong acids (HCl, H₂SO₄)Dehalogenation or pyridine ring protonation
High-temperature refluxDegradation to unidentified byproducts

Recommendations :

  • Avoid prolonged exposure to strong acids or bases to prevent decomposition.

  • Use inert atmospheres (N₂/Ar) during metal-catalyzed reactions .

Scientific Research Applications

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine exhibits various biological activities, making it a candidate for drug development:

  • Anticancer Properties : Preliminary studies suggest that derivatives of brominated pyridines can inhibit cancer cell growth. For instance, compounds similar to this compound have shown activity against non-small cell lung cancer and breast cancer cell lines, with IC50 values indicating effective potency .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in treating diseases like cancer .

Applications in Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis:

  • Coupling Reactions : The compound can be utilized in various coupling reactions, such as Suzuki and Heck reactions, to synthesize more complex organic molecules .
  • Functionalization : Its unique structure allows for further functionalization, which can enhance its biological activity or alter its chemical properties for specific applications.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of brominated pyridine derivatives demonstrated that compounds structurally similar to this compound exhibited significant inhibitory effects on cancer cell lines. For example:

CompoundCell LineIC50 (µM)
N-(4-chlorophenyl)-N-(5-bromoindolin)A549 (Lung)113.3
N-(4-chlorophenyl)-N-(5-bromoindolin)MCF7 (Breast)19.53

These results indicate that similar compounds may have therapeutic potential against various cancers .

Case Study 2: Enzyme Interaction Studies

Research on enzyme interactions has employed techniques like surface plasmon resonance to evaluate the binding affinity of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amines with target proteins involved in signaling pathways. Initial findings suggest promising interactions that could lead to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in various non-covalent interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of N-((5-Bromopyridin-3-yl)methyl)-2-methylpropan-1-amine and Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
This compound C₁₀H₁₅BrN₂ 243.15 Not Provided 5-Bromopyridinylmethyl, 2-methylpropyl
N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine C₁₀H₁₅BrN₂ 243.15 1179257-33-0 5-Bromopyridinylmethyl, butyl
N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethanamine C₉H₁₃BrN₂O 245.13 1246034-49-0 5-Bromopyridinylmethyl, methoxyethyl
N-[(5-Methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine C₁₄H₂₀N₂O 232.33 1114597-44-2 5-Methoxyindolylmethyl, 2-methylpropyl
N-[(3-Chlorophenyl)methyl]-2-methylpropan-1-amine C₁₁H₁₆ClN 197.70 893589-64-5 3-Chlorophenylmethyl, 2-methylpropyl

Key Observations:

Aromatic System Influence: The 5-bromopyridinyl group (C₁₀H₁₅BrN₂) increases molecular weight compared to chlorophenyl (C₁₁H₁₆ClN) or methoxyindolyl (C₁₄H₂₀N₂O) analogs. Bromine’s electronegativity may enhance binding to electron-rich biological targets compared to chlorine or methoxy groups .

Alkyl Chain Effects :

  • The 2-methylpropyl (isobutyl) group in the target compound balances lipophilicity and steric hindrance. Straight-chain analogs like butan-1-amine (Entry 2) have similar molecular weights but higher flexibility, which may improve solubility .
  • Methoxyethyl substituents (Entry 3) introduce polarity, lowering lipophilicity (logP ~1.5 estimated) compared to the target compound (logP ~2.8 estimated) .

Physicochemical and Functional Comparisons

Table 2: Physical Properties and Functional Implications

Compound Boiling Point (°C) Density (g/cm³) Lipophilicity (Estimated logP) Biological Relevance
This compound ~260 (estimated) ~1.1 (estimated) ~2.8 Potential transmembrane transport
N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine N/A N/A ~3.1 Higher lipophilicity than target
N-[(3-Chlorophenyl)methyl]-2-methylpropan-1-amine 258.4 1.024 ~2.5 Lower electrophilicity than bromopyridines
N-[(5-Methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine N/A N/A ~1.9 Enhanced solubility, reduced activity

Key Findings:

Chlorophenyl analogs (Entry 4) exhibit lower logP values than bromopyridines, aligning with chlorine’s reduced hydrophobicity compared to bromine .

Biological Activity :

  • Bromopyridine derivatives (e.g., MMV3 in ) are reported as CntA inhibitors, suggesting the bromine atom and pyridine ring are critical for target engagement .
  • Substituting pyridine with indole (Entry 4) may alter binding modes due to differences in aromatic π-stacking and hydrogen-bonding capabilities .

Biological Activity

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse sources.

Structural Characteristics

The compound is characterized by a 5-bromopyridin-3-yl group linked to a 2-methylpropan-1-amine backbone. Its molecular formula is C11_{11}H15_{15}BrN, with a molecular weight of approximately 243.14 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring contributes to its reactivity and potential biological activity.

While specific mechanisms of action for this compound have not been fully elucidated, related compounds have shown interactions with various biological targets, including enzymes and receptors. The compound's amine group may facilitate binding to these targets, influencing biological pathways critical for therapeutic effects.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its pharmacological profile.

Further research is necessary to confirm these activities and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-3-(bromomethyl)pyridin-2-amineContains two bromine atomsIncreased reactivity due to multiple halogen substituents
N-(1-(5-bromopyridin-3-yl)ethyl)-N-methylacetamideAcetamide functionalityPotential for different biological activity due to acetamide group
N-(5-bromopyridin-3-yl)-2-methylpropanamideAmide instead of amineDifferent reactivity profile due to the presence of an amide bond

This table illustrates how the unique substitution pattern of this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain brominated pyridine derivatives can inhibit bacterial growth effectively, suggesting that this compound may possess similar capabilities .
  • Enzyme Inhibition Research : A study focusing on enzyme inhibitors highlights the potential of related compounds in modulating enzymatic activity. The presence of the bromine atom and amine group in N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amines may enhance its binding affinity towards specific enzyme targets .
  • Pharmacological Applications : The compound has been identified as a promising candidate for further development in drug design due to its structural attributes and preliminary biological activity findings. Its versatility as an intermediate in organic synthesis supports its potential use in developing novel therapeutic agents .

Q & A

Q. What established synthetic methodologies are used for N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromomethyl intermediates (e.g., 3-(2-(bromomethyl)-imidazo[4,5-b]pyridin-7-yl derivatives) react with 2-methylpropan-1-amine under basic conditions, as demonstrated in the synthesis of analogous oxadiazole derivatives . Solvents like ethanol and bases such as NaOEt are commonly employed to facilitate these reactions .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR identifies proton environments, particularly the methyl groups and pyridine ring protons.
  • Mass spectrometry : Confirms molecular weight (e.g., via [M+H]+ peaks).
  • X-ray crystallography : Resolves bond lengths and angles. SHELXL is widely used for refining crystallographic data, especially for bromine-heavy structures .
  • IR spectroscopy : Detects functional groups like C-Br stretches (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can coupling efficiency between 5-bromopyridin-3-ylmethyl groups and 2-methylpropan-1-amine be optimized?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Catalysts : Transition metals (e.g., Pd) may accelerate cross-coupling, though direct substitution (as in Example 196 ) avoids metal contamination.
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but require monitoring for side reactions like dehalogenation .

Q. What strategies resolve contradictions in crystallographic refinement data?

  • SHELXL features : Use restraints for disordered atoms (common with flexible methyl groups) and check for twinning via the BASF parameter .
  • Validation tools : Programs like PLATON identify missed symmetry or incorrect space groups .
  • High-resolution data : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .

Q. How does the bromine substituent influence reactivity and derivatization?

  • Electron-withdrawing effects : The bromine atom deactivates the pyridine ring, directing electrophilic substitutions to specific positions.
  • Leaving group potential : Bromine can be replaced via SNAr reactions to introduce functionalities (e.g., amines, alkoxy groups), as seen in analogues like N-(5-bromopyridin-3-yl)pivalamide .

Q. Can computational methods predict physicochemical properties or reaction pathways?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
  • Molecular docking : Assess binding affinity to biological targets (e.g., enzymes), leveraging crystallographic data from related pyridine derivatives .
  • Solvent models : COSMO-RS predicts solubility in various solvents, aiding reaction optimization .

Methodological Considerations

  • Handling byproducts : Monitor reactions via TLC or LC-MS for intermediates like dehalogenated products. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is effective .
  • Stereochemical analysis : While the target compound lacks chiral centers, enantiomeric analogs (e.g., (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine ) require chiral HPLC or circular dichroism for characterization.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine

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